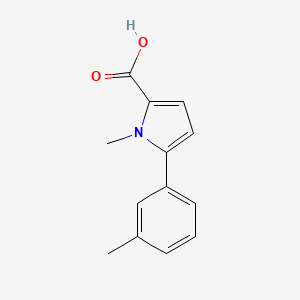

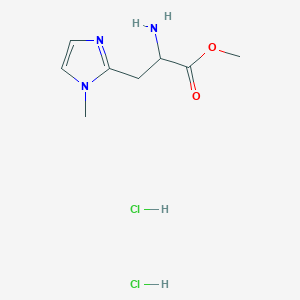

1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMPC, and it belongs to the class of pyrrole carboxylic acids. MMPC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Aplicaciones Científicas De Investigación

Antitumor Activity

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives exhibit cytotoxicity against tumor cell lines, indicating their potential as antitumor agents. For instance, certain methyl esters show significant cytotoxicity with low IC50 values, highlighting their promise in cancer therapy (Liu et al., 2006).

Photophysical Properties for Luminescent Materials

Lanthanide complexes containing pyrrole-derivatized carboxylate ligands demonstrate enhanced luminescent properties. This research suggests the modification of ligands can improve the efficiency of energy transfer to lanthanides, making these complexes valuable for applications in lighting and display technologies (Law et al., 2007).

Corrosion Inhibition

Pyrrole derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been shown to be effective corrosion inhibitors for carbon steel in acidic environments. Their mechanism involves adsorption on the metal surface, which is primarily controlled by chemisorption processes. This application is critical in industrial settings to protect metals from corrosion (Zarrouk et al., 2015).

Glycine Site Antagonists

Certain pyrrole-2-carboxylic acid derivatives act as glycine site antagonists, showing affinity at the strychnine-insensitive glycine-binding site of the NMDA receptor complex. This application is of interest in the development of therapeutic agents for neurological disorders (Balsamini et al., 1998).

Organic Solar Cells

The structural and optical properties of composite polymer/fullerene films incorporating pyrrole derivatives are studied for their use in organic solar cells. Enhancing the crystallinity of components like poly(3-hexylthiophene-2,5-diyl) in these films improves the efficiency of solar cells, demonstrating the relevance of pyrrole derivatives in renewable energy technologies (Erb et al., 2005).

Propiedades

IUPAC Name |

1-methyl-5-(3-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)11-6-7-12(13(15)16)14(11)2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZSGKWYWCUGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

methanone](/img/structure/B2728488.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)